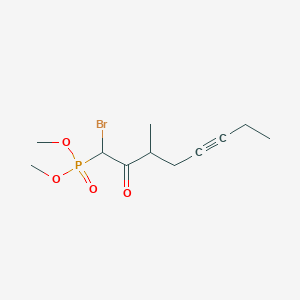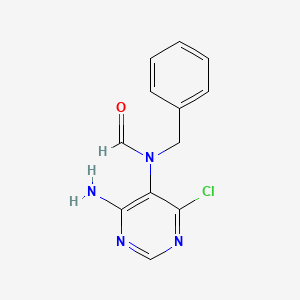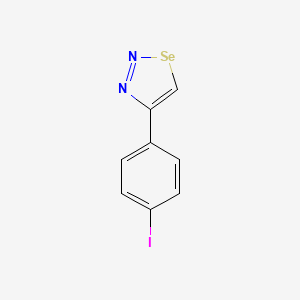
17-(4-Fluorophenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-(4-Fluorophenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL is a complex organic compound characterized by the presence of a fluorophenoxy group and multiple ether linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 17-(4-Fluorophenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL typically involves the reaction of 4-fluorophenol with a suitable polyether chain precursor. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction conditions include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
17-(4-Fluorophenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives.
Applications De Recherche Scientifique
17-(4-Fluorophenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 17-(4-Fluorophenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL involves its interaction with specific molecular targets. The fluorophenoxy group can engage in hydrogen bonding and hydrophobic interactions with target proteins, influencing their activity. The polyether chain may facilitate the compound’s solubility and transport within biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-Fluorophenoxy)phenylacetic acid
- 4-(2-Hydroxybenzylamino)-N-(3-(4-Fluorophenoxy)phenyl)piperidine-1-sulfonamide
- (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride
Uniqueness
17-(4-Fluorophenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL is unique due to its multiple ether linkages, which confer distinct solubility and reactivity properties compared to other fluorophenoxy derivatives. Its structural complexity allows for versatile applications in various scientific fields .
Propriétés
Numéro CAS |
90213-21-1 |
|---|---|
Formule moléculaire |
C18H29FO7 |
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-[2-(4-fluorophenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C18H29FO7/c19-17-1-3-18(4-2-17)26-16-15-25-14-13-24-12-11-23-10-9-22-8-7-21-6-5-20/h1-4,20H,5-16H2 |
Clé InChI |
FTCLHBFLKDGHPB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1OCCOCCOCCOCCOCCOCCO)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,7-Diazabicyclo[3.3.1]nonane-2,4,6,8-tetrone, 9-butyl-9-ethyl-](/img/structure/B14370429.png)
![2-Methyl-1-[(3-phenoxyphenyl)methyl]-1H-benzimidazole](/img/structure/B14370433.png)

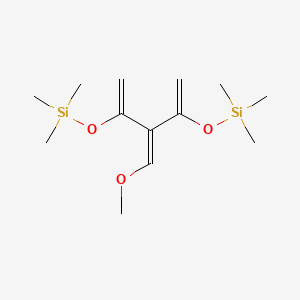
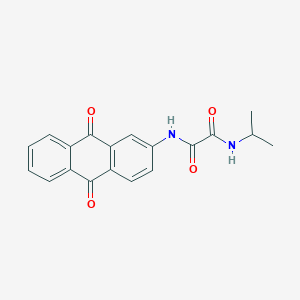
![Acetamide, N,N'-[1,1'-binaphthalene]-2,2'-diylbis-](/img/structure/B14370456.png)

![N-{3-Chloro-5-(methoxymethyl)-4-[(prop-2-yn-1-yl)oxy]phenyl}benzamide](/img/structure/B14370463.png)

